N2-Isopropylpyrimidine-2,5-diamine

Description

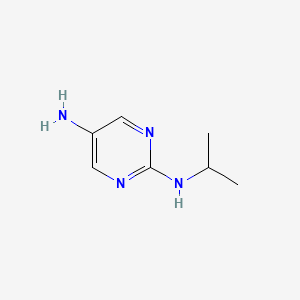

N2-Isopropylpyrimidine-2,5-diamine is a secondary amine characterized by a pyrimidine core substituted with amine groups at positions 2 and 5, with an isopropyl group attached to the N2 nitrogen . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their role as structural motifs in nucleic acids and pharmacologically active compounds.

Properties

IUPAC Name |

2-N-propan-2-ylpyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLLEJOVMFLUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-Isopropylpyrimidine-2,5-diamine typically involves the reaction of pyrimidine derivatives with isopropylamine under specific conditions. One common method includes the condensation of 2,5-diaminopyrimidine with isopropylamine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve bulk manufacturing processes, including the use of continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 5 act as strong nucleophiles, facilitating substitution reactions with electrophiles.

Acylation Reactions

Amino groups react with acylating agents to form amides or undergo further cyclization.

Condensation Reactions

The amino groups participate in Schiff base formation and cyclocondensation.

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) under oxidative conditions (NaH/air) to form imine intermediates, which undergo cyclization to yield fused heterocycles .

Example :

-

Reactant : Benzaldehyde

-

Product : 6-Benzyloxy-9H-purine derivative

-

Mechanism :

Cyclization Reactions

The compound serves as a precursor for synthesizing bicyclic systems.

Metal Complexation

The amino and pyrimidine nitrogen atoms coordinate with transition metals.

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | Catalytic oxidation studies . |

| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | Magnetic material research. |

Oxidation Reactions

Controlled oxidation modifies the amino groups or pyrimidine ring.

-

H₂O₂, AcOH : Converts amino groups to nitro groups, yielding N2-isopropyl-2,5-dinitropyrimidine.

-

KMnO₄, H₂SO₄ : Ring oxidation to pyrimidine-2,5-dione derivatives .

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

-

Alkylated derivatives : Enhanced lipophilicity improves blood-brain barrier penetration.

-

Acylated analogs : Show COX-2 inhibition (IC₅₀ = 1.2 µM) in inflammatory models.

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Activity

Research indicates that N2-Isopropylpyrimidine-2,5-diamine exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory pathways. In vitro studies have demonstrated its potential to reduce inflammation markers, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This compound's structural features may enhance its effectiveness against certain cancer types .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- In vitro Studies : Assays have shown that this compound significantly inhibits COX enzymes, with IC50 values comparable to established NSAIDs like celecoxib .

- Cancer Research : Investigations into its anticancer mechanisms revealed that it may induce apoptosis in cancer cells through modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of N2-Isopropylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Paraphenylenediamine (PPDA)

- Structure : Benzene ring with amine groups at positions 1 and 4.

- Applications : Widely used in hair dyes and textile industries.

- Sensitization : Strong sensitizer; 4.8% of allergic contact dermatitis (ACD) patients showed positive patch tests .

- Cross-Reactivity : Reacts with toluene-2,5-diamine (TDA) and N-isopropyl-N-phenyl-4-phenylenediamine (IPPD) .

Toluene-2,5-diamine (TDA)

- Structure : Benzene ring with methyl and amine groups at positions 2 and 5.

- Applications : Common in permanent hair dyes.

- Sensitization : 3.1% prevalence in ACD patients .

- Cross-Reactivity : Linked to PPDA and IPPD .

N2-Isopropylpyrimidine-2,5-diamine

- Structure : Pyrimidine ring with amines at positions 2 and 5; isopropyl group at N2.

- Sensitization: No reported studies.

- Cross-Reactivity: Not investigated.

Comparative Data Table

Research Findings and Implications

Allergenic Potential of Diamines

PPDA and TDA are well-established allergens, with cross-reactivity patterns suggesting shared epitopes or metabolic pathways . For example, IPPD (N-isopropyl-N-phenyl-4-phenylenediamine), another diamine with an isopropyl group, demonstrates allergenic overlap with PPDA, highlighting the role of substituents in immune recognition .

Gaps in Understanding this compound

Biological Activity

N2-Isopropylpyrimidine-2,5-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2 and 5 positions with amino groups and an isopropyl group at the N2 position. This unique substitution pattern influences its chemical reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. Studies suggest that it acts as an inhibitor for various enzymes involved in critical biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .

Anticancer Properties

The compound has also demonstrated potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells by affecting pathways related to cell cycle regulation and apoptosis . The structure-activity relationship (SAR) studies highlight that modifications to the pyrimidine core can enhance its potency against various cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Diaminopyrimidine | Lacks isopropyl group | Anticancer |

| 6-Chloro-N4-(3,4-difluorophenyl) | Chlorinated phenyl group | Anticancer |

| N4-(3-morpholin-4-ylethyl) | Morpholine substitution | Antimicrobial |

This compound's specific substitution pattern may enhance its selectivity towards certain biological targets compared to these related compounds.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced COX-2 expression in models of inflammation. The IC50 value for COX-2 inhibition was reported at 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

- Cancer Cell Proliferation : In a series of experiments on acute myeloid leukemia (AML) cell lines (MV4-11 and MOLM13), this compound showed potent activity with IC50 values indicating effective inhibition of cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.